molecular formula C16H18N4 B15204757 2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile

2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile

Cat. No.: B15204757
M. Wt: 266.34 g/mol
InChI Key: GVNIOZQBNBBPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-5’-ethyl-6’-propyl-[3,4’-bipyridine]-3’-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a propyl group, and a carbonitrile group attached to a bipyridine core. Bipyridines are known for their versatility in coordination chemistry and their applications in various fields, including catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-5’-ethyl-6’-propyl-[3,4’-bipyridine]-3’-carbonitrile typically involves multistep synthetic routes. One common approach is the nitration of a bipyridine precursor, followed by reduction to introduce the amino group. Subsequent alkylation reactions can be employed to introduce the ethyl and propyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-5’-ethyl-6’-propyl-[3,4’-bipyridine]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2’-Amino-5’-ethyl-6’-propyl-[3,4’-bipyridine]-3’-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2’-Amino-5’-ethyl-6’-propyl-[3,4’-bipyridine]-3’-carbonitrile depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethylpyrimidine: Shares the amino and ethyl groups but has a different core structure.

    2-Amino-5-(4-acetylphenylazo)-thiazole: Contains an amino group and a thiazole ring, with different substituents.

    2-Amino-5-ethylpyridine: Similar structure but lacks the bipyridine core and carbonitrile group.

Uniqueness

2’-Amino-5’-ethyl-6’-propyl-[3,4’-bipyridine]-3’-carbonitrile is unique due to its bipyridine core, which imparts distinct coordination properties and reactivity. The presence of multiple functional groups (amino, ethyl, propyl, and carbonitrile) allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

2-amino-5-ethyl-6-propyl-4-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H18N4/c1-3-6-14-12(4-2)15(11-7-5-8-19-10-11)13(9-17)16(18)20-14/h5,7-8,10H,3-4,6H2,1-2H3,(H2,18,20)

InChI Key

GVNIOZQBNBBPNT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CN=CC=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.